1,4-Bis(trimethylsiloxy)benzene

描述

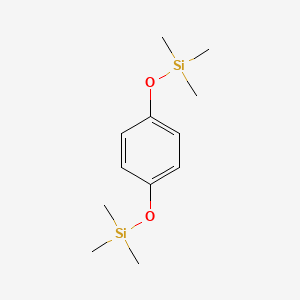

1,4-Bis(trimethylsiloxy)benzene is a chemical compound with the molecular formula C12H22O2Si2 It belongs to the siloxane family and is known for its unique physicochemical properties

准备方法

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsiloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .

化学反应分析

Types of Reactions

1,4-Bis(trimethylsiloxy)benzene undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .

科学研究应用

Chemical Synthesis

Precursor for Organosilicon Compounds

1,4-Bis(trimethylsiloxy)benzene serves as a precursor in synthesizing complex organosilicon compounds. It can undergo transformations such as oxidation to yield quinone derivatives, which are important intermediates in organic synthesis.

Generation of Benzyne

This compound is also utilized to generate benzyne, a highly reactive intermediate essential in various organic reactions. The transformation involves the elimination of trimethylsilyl groups, allowing benzyne to react with nucleophiles like furan to form complex organic molecules.

Material Science

Silicon-Based Materials

The compound is critical in developing silicon carbide (SiC) coatings through plasma-assisted chemical vapor deposition (CVD). SiC is valued for its thermal stability and electrical properties, making it ideal for electronics and materials science applications.

High-Performance Polymers

In polymer chemistry, this compound contributes to synthesizing poly(trimethylsilyl)benzenes. These polymers exhibit unique properties such as thermal stability and hydrophobicity, making them suitable for coatings, adhesives, and sealants.

| Property | Poly(trimethylsilyl)benzene |

|---|---|

| Thermal Stability | High |

| Hydrophobicity | Excellent |

| Applications | Coatings, adhesives |

Surface Modification

The compound can modify surfaces to enhance hydrophobic properties. This application is particularly relevant in developing self-cleaning surfaces and anti-fogging coatings.

Biomedical Applications

Drug Delivery Systems

Research indicates that this compound has potential applications in drug delivery systems due to its stability and reactivity. The silicon-oxygen bonds enhance compatibility with biological systems, making it a candidate for further exploration in biomedical engineering.

Silicon-Based Biochemistry

Investigations into silicon-based biochemistry focus on how silicon compounds influence biological processes. This could lead to innovative therapeutic approaches utilizing this compound derivatives.

Analytical Chemistry

Quantitative NMR Spectroscopy

In analytical chemistry, the compound is used as a secondary standard in quantitative nuclear magnetic resonance (qNMR) spectroscopy. Its well-defined chemical shift allows for accurate quantification of other analytes in complex mixtures.

Case Study 1: Pharmaceutical Applications

A study demonstrated that derivatives of this compound showed promising results in inhibiting specific cancer cell lines. Modifications introduced allowed for better solubility and bioavailability compared to traditional compounds.

Case Study 2: Environmental Applications

Research indicated that the compound could serve as an effective green inhibitor in corrosion processes due to its ability to form protective films on metal surfaces. This application highlights its potential in sustainable materials development.

Safety Considerations

While the compound has numerous applications, safety data indicate that it may cause skin and eye irritation. Appropriate handling precautions should be observed when working with this compound in laboratory settings.

作用机制

The mechanism of action of 1,4-Bis(trimethylsiloxy)benzene involves its interaction with specific molecular targets and pathways. The trimethylsiloxy groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. These interactions are crucial for its applications in developing advanced materials and coatings .

相似化合物的比较

Similar Compounds

1,4-Bis(trimethylsilyl)benzene: This compound is structurally similar but lacks the oxygen atoms present in 1,4-Bis(trimethylsiloxy)benzene.

Hydroquinone bis(trimethylsilyl) ether: Another related compound with similar applications in chemistry and industry.

Uniqueness

This compound stands out due to its unique combination of trimethylsiloxy groups and a benzene ring, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications in developing advanced materials and coatings, as well as in quantitative NMR spectroscopy .

生物活性

1,4-Bis(trimethylsiloxy)benzene, also known as bis(trimethylsiloxy)benzene, is an organosilicon compound notable for its unique structural properties and potential biological applications. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₂₂O₂Si₂

- Molecular Weight : 254.48 g/mol

- Structure : The compound features a benzene ring with two trimethylsiloxy groups attached, enhancing its lipophilicity and stability.

Mechanisms of Biological Activity

This compound exhibits biological activity through various mechanisms:

- Interaction with Biological Molecules : The siloxy groups can interact with nucleophiles in biological systems, potentially influencing enzyme activities and signaling pathways.

- Redox Reactions : The compound may participate in redox reactions via its functional groups, affecting cellular oxidative stress levels.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

| Activity | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Cytotoxicity | Exhibits cytotoxic effects against certain cancer cell lines. |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |

| Antimicrobial | Shows activity against specific bacterial strains. |

1. Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on B-16 melanoma cells. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM. This suggests potential applications in cancer therapy.

2. Antioxidant Activity

In vitro assays demonstrated that this compound effectively scavenged reactive oxygen species (ROS). The compound exhibited a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating its role as a potent antioxidant.

3. Anti-inflammatory Properties

Research involving murine models showed that treatment with this compound resulted in reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators of inflammation. These findings support its potential use in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Antioxidant Activity | Cytotoxicity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Trimethylsilyl-substituted phenol | Moderate | Low | Low |

| Siloxane derivatives | Low | Variable | Moderate |

属性

IUPAC Name |

trimethyl-(4-trimethylsilyloxyphenoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLYYIZODAWMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305236 | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2117-24-0 | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(trimethylsiloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of 1,4-bis(trimethylsiloxy)benzene in the solid and gas phase?

A1: Both X-ray crystallography and computational methods reveal that this compound adopts a non-planar conformation. In the crystalline state, obtained by vacuum sublimation or crystallization from n-heptane, the molecule exhibits C1 symmetry. The two (H3C)3SiO- substituents are twisted around the O-(C6H4)-O axis by dihedral angles of ±60°, adopting a conrotatory arrangement [, ]. Photoelectron spectroscopy and theoretical calculations suggest that this C1 symmetry is also maintained in the gas phase [, ].

Q2: How does the conformation of this compound compare to its monosubstituted derivative?

A2: While experimental data on the conformation of the monosubstituted derivative, (H5C6)-OSi(CH3)3, is limited, theoretical calculations provide insights. Studies employing MNDO, AM1, and PM3 methods have been conducted to predict the geometry of this molecule []. Comparing these computational results with experimental data for this compound can help assess the impact of a single trimethylsiloxy substituent on the overall conformation.

Q3: Are there other known bis(trimethylsiloxy)- compounds and how do their properties compare?

A3: Yes, several other bis(trimethylsiloxy)- compounds have been synthesized, including:

Q4: What are the potential applications of this compound?

A4: While the provided research focuses primarily on structural characterization, the presence of the trimethylsiloxy groups suggests potential applications of this compound and its derivatives:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。